molecular formula C9H13N3O B1472882 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one CAS No. 1788567-07-6

4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Cat. No. B1472882
CAS RN: 1788567-07-6
M. Wt: 179.22 g/mol
InChI Key: CWOHYQXTCDPAMI-UHFFFAOYSA-N
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Description

“4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one” is a compound with the CAS Number: 1788567-07-6 . It has a molecular weight of 179.22 . The IUPAC name for this compound is 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one .


Molecular Structure Analysis

The InChI code for “4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one” is 1S/C9H13N3O/c1-7-2-3-9(13)8(4-7)12-6-10-5-11-12/h5-8H,2-4H2,1H3 . This indicates the molecular structure of the compound .


Physical And Chemical Properties Analysis

The compound “4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one” is a powder at room temperature . More specific physical and chemical properties are not available in the sources I found .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one”, focusing on unique applications:

Coordination Polymers

Complexes containing triazole derivatives can selectively adsorb sulfate-containing dyes through Lewis acid–base interactions. They also exhibit excellent photocatalytic capability in the degradation of dyes such as methylene blue (MB) and methyl violet (MV) .

Pharmacological Analysis

Triazole derivatives have been synthesized and analyzed for their potential pharmacological effects. These compounds are often evaluated for their therapeutic efficacy in various medical conditions .

Biological Evaluation

These compounds have been studied for their biological activity, including their effects on cellular processes and viability in treatment scenarios .

Anticancer Activity

Some triazole derivatives have been designed, synthesized, and evaluated for their anticancer activity. These studies aim to discover new therapeutic agents that can effectively target cancer cells .

Antibacterial Agents

Triazole compounds have shown good to excellent activity against a range of microorganisms. They are considered important antibacterial agents with varying degrees of effectiveness based on their specific chemical structure .

Antimicrobial, Antioxidant, and Antiviral Potential

Triazole derivatives have been synthesized to study their antimicrobial, antioxidant, and antiviral potential. These studies contribute to the development of new drugs with these properties .

Safety and Hazards

The compound “4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one” has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methyl-2-(1,2,4-triazol-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-2-3-9(13)8(4-7)12-6-10-5-11-12/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOHYQXTCDPAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one
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4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

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